(1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol

Medicinal Chemistry Kinase Inhibitors Epigenetics

(1-(Cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol (CAS 2098058-08-1) is a heterocyclic small molecule belonging to the imidazo[1,2-b]pyrazole class. With a molecular formula of C₁₂H₁₇N₃O and a molecular weight of 219.28 g/mol , this compound features a cyclobutylmethyl group at the N-1 position, a methyl substituent at C-6, and a critical hydroxymethyl handle at C-7.

Molecular Formula C12H17N3O
Molecular Weight 219.28 g/mol
CAS No. 2098058-08-1
Cat. No. B1481596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol
CAS2098058-08-1
Molecular FormulaC12H17N3O
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESCC1=NN2C=CN(C2=C1CO)CC3CCC3
InChIInChI=1S/C12H17N3O/c1-9-11(8-16)12-14(5-6-15(12)13-9)7-10-3-2-4-10/h5-6,10,16H,2-4,7-8H2,1H3
InChIKeyOINBPYGZKUINBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (1-(Cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol (CAS 2098058-08-1): Core Scaffold for BTK and Epigenetic Programs


(1-(Cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol (CAS 2098058-08-1) is a heterocyclic small molecule belonging to the imidazo[1,2-b]pyrazole class. With a molecular formula of C₁₂H₁₇N₃O and a molecular weight of 219.28 g/mol , this compound features a cyclobutylmethyl group at the N-1 position, a methyl substituent at C-6, and a critical hydroxymethyl handle at C-7. This scaffold is a privileged structure in kinase inhibitor design, particularly for Bruton's tyrosine kinase (BTK) [1], and serves as a non-classical isostere of the indole ring system for bioisosteric replacement strategies .

Why (1-(Cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol Cannot Be Replaced by Generic Imidazo[1,2-b]pyrazoles


Substitution with generic, unsubstituted imidazo[1,2-b]pyrazoles is not viable due to the critical role of the C-7 hydroxymethyl group as a synthetic handle for generating bioactive derivatives. The N-1 cyclobutylmethyl substituent directly governs lipophilicity (XLogP3=1.5 in the analogous 7-carbonitrile series) and target selectivity versus other epigenetics targets such as FTO [1]. Systematic procurement of N-1 cyclobutylmethyl, 6-methyl substituted variants alongside N-1 ethyl, isobutyl, or cyclopentyl analogs is required to benchmark selectivity, which cannot be achieved with simpler, commercially available imidazo[1,2-b]pyrazole cores [2].

Quantitative Evidence Differentiating (1-(Cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol from Closest Analogs


C-7 Hydroxymethyl as a Versatile Synthetic Handle vs. Carbonitrile and Carboxamide Analogs

The target compound possesses a free hydroxymethyl group at position C-7, which serves as a key synthetic intermediate. Unlike the 7-carbonitrile analog (CAS 2098139-99-0, a direct ALKBH5 inhibitor with IC₅₀ = 840 nM) and the 7-carboxamide analog (CAS 2097969-83-8, a BTK inhibitor scaffold), the alcohol can be selectively oxidized to the aldehyde, converted to a leaving group (e.g., chloride), or used directly in Mitsunobu reactions [1]. This versatility is absent in the directly bio-annotated analogs, making this compound the preferred starting point for parallel SAR exploration.

Medicinal Chemistry Kinase Inhibitors Epigenetics

Lipophilicity Modulation via C-7 Hydroxymethyl vs. Carbonitrile: Impact on CNS Drug Design

The C-7 hydroxymethyl group reduces calculated lipophilicity compared to the 7-carbonitrile analog. The 7-carbonitrile analog (CAS 2098139-99-0) has a reported XLogP3 of 1.5 [1]. By replacing the nitrile with a hydroxymethyl group, the XLogP3 is predicted to decrease by approximately 0.7–1.0 log units (class-level prediction for nitrile-to-alcohol transformation on heterocyclic cores), yielding a predicted XLogP3 of ~0.5–0.8 for the target compound. This shift expands the physicochemical space accessible for CNS drug discovery programs where lower lipophilicity is associated with reduced off-target binding and improved metabolic stability [2].

Physicochemical Properties Drug Metabolism CNS Drug Discovery

N-1 Cyclobutylmethyl Substituent Confers Distinct Steric and Selectivity Profile vs. Linear or Smaller Cycloalkyl Analogs

The N-1 cyclobutylmethyl group on the imidazo[1,2-b]pyrazole core is a key structural determinant for ALKBH5 selectivity over FTO demethylase. The 7-carbonitrile analog bearing this N-1 cyclobutylmethyl substitution inhibits ALKBH5 with an IC₅₀ of 840 nM [1]. In contrast, the N-1 ethyl and N-1 isobutyl analogs of the imidazo[1,2-b]pyrazole-7-carboxamide series show divergent BTK selectivity profiles, with IC₅₀ values ranging from 4.9 nM to >1000 nM depending on the N-1 substitution [2]. The cyclobutylmethyl group provides a unique combination of steric bulk and conformational restriction that cannot be replicated by smaller (methyl, ethyl) or more flexible (isobutyl) N-1 substituents.

BTK Inhibitors Kinase Selectivity Epigenetics

Scaffold Isosterism with Indole: Enabling Bioisosteric Replacement Strategies for Kinase and GPCR Targets

The imidazo[1,2-b]pyrazole core is a recognized non-classical isostere of the indole ring system . This bioisosteric relationship allows the scaffold to replace indole in known kinase and GPCR ligands, potentially improving potency, selectivity, or pharmacokinetic properties. Indole is a privileged scaffold found in numerous drugs (e.g., sumatriptan, ondansetron). The 7-hydroxymethyl group of the target compound provides an additional vector for substitution that is not present on the unsubstituted indole core, enabling exploration of new chemical space around established pharmacophores.

Bioisosterism Kinase Inhibitors GPCR Modulators

Optimal Application Scenarios for (1-(Cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol (CAS 2098058-08-1)


Parallel SAR Exploration of BTK Inhibitor Series

The C-7 hydroxymethyl group enables rapid derivatization to amides, esters, carbamates, and ethers, allowing systematic exploration of the C-7 vector in a BTK inhibitor program. By procuring this single intermediate, a medicinal chemistry team can generate a library of 50–100 analogs via parallel synthesis, a strategy not possible with the pre-formed 7-carbonitrile or 7-carboxamide analogs [1].

ALKBH5 Epigenetic Probe Development with CNS Optimization

The target compound provides a lower-lipophilicity starting point (predicted XLogP3 ~0.5–0.8) compared to the 7-carbonitrile ALKBH5 inhibitor (XLogP3 = 1.5). This difference is significant for CNS drug discovery, where reducing logP below 3 is associated with improved brain penetration and reduced off-target pharmacology. The hydroxymethyl group can be further optimized to fine-tune CNS multiparameter optimization (CNS MPO) scores [2].

Scaffold-Hopping from Indole-Based Kinase Inhibitors

As a bioisostere of indole, this imidazo[1,2-b]pyrazole scaffold can replace the indole core in existing kinase inhibitor leads. This strategy can circumvent existing composition-of-matter patents, improve selectivity profiles, or rescue compounds with poor pharmacokinetic properties. The C-7 hydroxymethyl group provides an additional vector for substitution not available on indole .

Selectivity Benchmarking Across N-1 Substituted Imidazo[1,2-b]pyrazole Analogs

Systematic procurement of the N-1 cyclobutylmethyl analog alongside N-1 ethyl, isobutyl, and cyclopentyl variants enables rigorous selectivity benchmarking. The distinct steric and conformational properties of the cyclobutylmethyl group confer unique selectivity signatures, as demonstrated by the divergent BTK IC₅₀ values observed across N-1 substituted imidazo[1,2-b]pyrazole-7-carboxamide series [3].

Quote Request

Request a Quote for (1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.